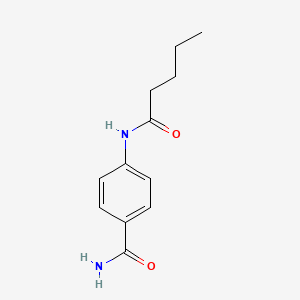

4-(pentanoylamino)benzamide

Vue d'ensemble

Description

“4-(Pentanoylamino)benzamide” is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of benzamide, which is a significant class of amide compounds widely used in various industries and as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides, including “4-(pentanoylamino)benzamide”, can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-(pentanoylamino)benzamide” includes a total of 48 bonds, with 27 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings, 1 secondary aliphatic amide, 1 secondary aromatic amide, and 1 sulfonamide .Chemical Reactions Analysis

The synthesis of benzamides, including “4-(pentanoylamino)benzamide”, involves the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Physical And Chemical Properties Analysis

Amides, including “4-(pentanoylamino)benzamide”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Applications De Recherche Scientifique

Synthesis of Benzamides

4-(pentanoylamino)benzamide is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, including 4-(pentanoylamino)benzamide, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Antioxidant Activity

Some benzamide compounds, including 4-(pentanoylamino)benzamide, have been found to exhibit antioxidant activity . They show total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamide compounds have been found to have antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Antiplatelet Activity

Amide derivatives, including 4-(pentanoylamino)benzamide, also show antiplatelet activity .

Agricultural Applications

Amide compounds are also used in agricultural areas . They are found in potential biological molecules, such as natural products, synthetic intermediates, and commercial drugs .

Pigment Production

4-(pentanoylamino)benzamide can be used in the production of pigments . It is used in the preparation of the important Pigment Yellow 181 intermediate .

Mécanisme D'action

Target of Action

Benzamide derivatives have been reported to exhibit antifungal properties by targeting the lipid-transfer protein sec14p

Mode of Action

Benzamide derivatives have been shown to inhibit the function of Sec14p, a lipid-transfer protein This inhibition disrupts the normal function of the protein, leading to antifungal effects

Biochemical Pathways

The inhibition of lipid-transfer proteins like sec14p can disrupt lipid metabolism and transport, affecting various cellular processes

Pharmacokinetics

Information on the pharmacokinetics of 4-(pentanoylamino)benzamide is currently unavailable. It was well absorbed from the gastrointestinal tract following oral administration, with the majority being excreted during the first 24 hours . While this provides some insight, the ADME properties of 4-(pentanoylamino)benzamide may differ and need to be investigated.

Result of Action

Given the potential target of Sec14p, it could disrupt lipid metabolism and transport, leading to cellular dysfunction . .

Safety and Hazards

Orientations Futures

Benzamides, including “4-(pentanoylamino)benzamide”, have been widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

4-(pentanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h5-8H,2-4H2,1H3,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSKQDEQIPQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pentanoylamino)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4779895.png)

![7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4779918.png)

![2-({[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4779930.png)

![3-benzyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4779935.png)

![1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B4779950.png)

![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4779974.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethylphenyl)amino]-2-propen-1-one](/img/structure/B4779976.png)

![4-(3-chlorophenyl)-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4779981.png)

![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4779983.png)

![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4779990.png)

![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)